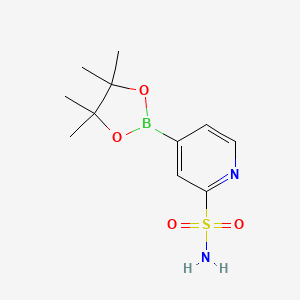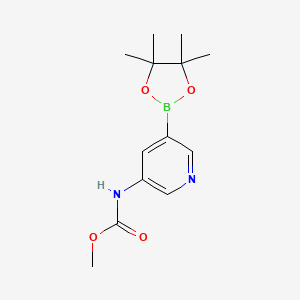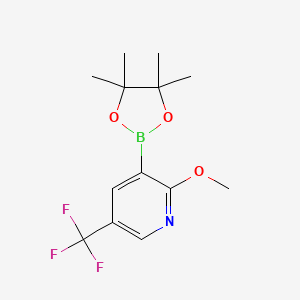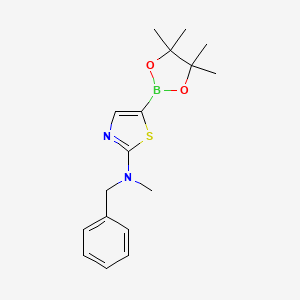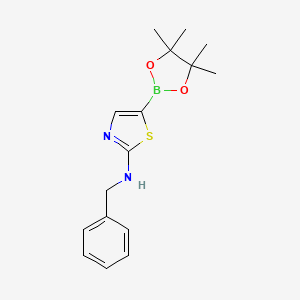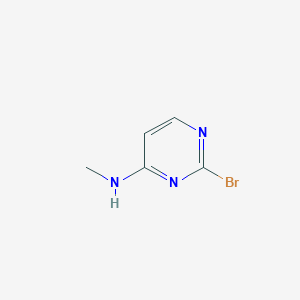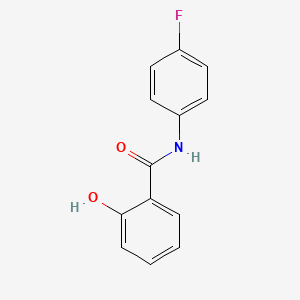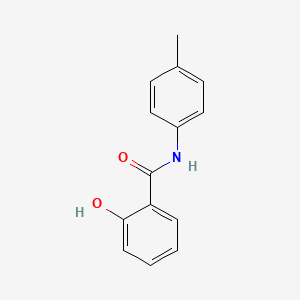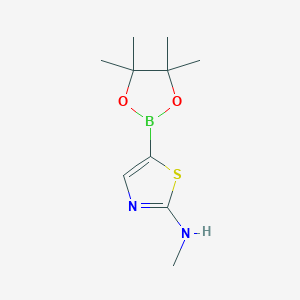
2-(Methylamino)thiazole-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylamino)thiazole-5-boronic acid pinacol ester” is a small biological molecule that can be used to develop therapeutic drugs for diseases such as cancer and inflammation . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . The susceptibility of these esters to hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .Molecular Structure Analysis
The molecular formula of “this compound” is C10H16BNO2S . The molecular weight is 225.12 .Chemical Reactions Analysis
Pinacol boronic esters, such as “this compound”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
“this compound” is a solid . Its SMILES string is CC1(OB(C2=CN=CS2)OC1©C)C .Aplicaciones Científicas De Investigación
Application in Suzuki Coupling Reaction
Pinacolboronate esters, such as 2-(Methylamino)thiazole-5-boronic acid pinacol ester, are extensively used in Suzuki coupling reactions. These reactions are crucial for connecting organic building blocks in the total synthesis of complex molecules. Challenges related to the stability and solubility of these esters necessitate specific analytical methods for purity assessment. Notably, 2-aminopyrimidine-5-pinacolboronate ester, a similar compound, demonstrates the significance of such esters in the synthesis of development compounds (Zhong et al., 2012).
Role in Synthesis of Fused Thiazoles
In the formation of fused thiazoles, this compound plays a vital role. An efficient Pd(0)-catalyzed Cu(I)-mediated desulfitative C–C cross-coupling of benzo-fused thiazolidine-2-thione with boronic acids and pinacol esters under basic conditions leads to good to excellent yields of these important molecules (Rajaguru et al., 2015).
Use in Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques utilize boronic acid pinacol esters as building blocks. These techniques emphasize the utility of compounds like 2-aminopyridine-5-boronic acid pinacol ester in the rapid synthesis of various compound libraries. Their tolerance to Lewis acid catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions is particularly highlighted (Dimauro & Kennedy, 2007).
Electronic and Photonic Applications
Boronic acid pinacol esters are utilized for modifying extended π-conjugation systems in electronic and photonic applications. Specifically, the use of vacant boron p(π) orbitals can enhance the electron affinity of these systems, analogous to p-doping in microelectronic devices. Research shows how modifications like those made by 5-methyl-2-furanboronic acid pinacol ester affect the electronic structures of materials (Modelli & Jones, 2011).
Applications in Polymer Chemistry
In polymer chemistry, pinacolboronate esters are used as building blocks for creating functional polymers. Their role in the synthesis of various polymers, through processes like radical polymerization, demonstrates their broad utility in material science. This includes the transformation of copolymers using boron pendants for creating new material properties (Makino et al., 2020).
Mecanismo De Acción
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis and has been applied to various compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the ph of the environment, with the reaction rate considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds through the process of protodeboronation and subsequent reactions . For instance, the protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 2-(Methylamino)thiazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH and temperature . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound should be stored under recommended conditions to maintain its stability .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(12-5)16-7/h6H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPHGZZVJPEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)

